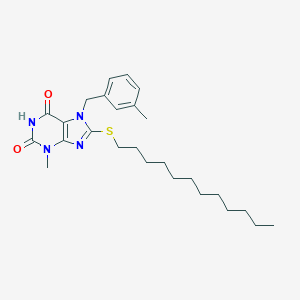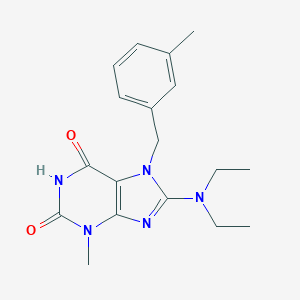![molecular formula C19H16Cl2N2O3 B407034 4-(2,3-DICHLOROPHENYL)-6-METHOXY-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE](/img/structure/B407034.png)
4-(2,3-DICHLOROPHENYL)-6-METHOXY-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-DICHLOROPHENYL)-6-METHOXY-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This particular compound features a unique structure with multiple functional groups, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-DICHLOROPHENYL)-6-METHOXY-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a key intermediate through a nucleophilic substitution reaction, followed by cyclization and functional group modifications .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-throughput screening and process optimization are often employed to achieve these goals .
化学反応の分析
Types of Reactions
4-(2,3-DICHLOROPHENYL)-6-METHOXY-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce nitro groups to amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while reduction could produce amine derivatives .
科学的研究の応用
4-(2,3-DICHLOROPHENYL)-6-METHOXY-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development.
Medicine: Quinoline derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties, making this compound a potential therapeutic agent.
Industry: It can be used in the development of new materials and catalysts.
作用機序
The mechanism of action of 4-(2,3-DICHLOROPHENYL)-6-METHOXY-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes like DNA gyrase and topoisomerase, leading to the disruption of DNA replication and cell death. This makes them effective antimicrobial and anticancer agents .
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug.
Ciprofloxacin: A fluoroquinolone antibiotic.
Uniqueness
What sets 4-(2,3-DICHLOROPHENYL)-6-METHOXY-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development .
特性
分子式 |
C19H16Cl2N2O3 |
|---|---|
分子量 |
391.2g/mol |
IUPAC名 |
4-(2,3-dichlorophenyl)-6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
InChI |
InChI=1S/C19H16Cl2N2O3/c1-26-16-9-10(23(24)25)8-14-11-4-2-5-12(11)18(22-19(14)16)13-6-3-7-15(20)17(13)21/h2-4,6-9,11-12,18,22H,5H2,1H3 |
InChIキー |
AQNGEGAZQNCRRW-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC2=C1NC(C3C2C=CC3)C4=C(C(=CC=C4)Cl)Cl)[N+](=O)[O-] |
正規SMILES |
COC1=CC(=CC2=C1NC(C3C2C=CC3)C4=C(C(=CC=C4)Cl)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-hexyl-3-methyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B406951.png)

![8-[(2-chlorobenzyl)sulfanyl]-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B406958.png)

![N-(2-methylbenzyl)-4-{[(methylsulfonyl)anilino]methyl}benzamide](/img/structure/B406960.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-nitro(phenylsulfonyl)anilino]acetamide](/img/structure/B406964.png)
![N-(2-chlorophenyl)-2-[{3-nitrophenyl}(phenylsulfonyl)amino]acetamide](/img/structure/B406965.png)
![2-[{3-nitrophenyl}(phenylsulfonyl)amino]-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B406966.png)
![N-(4-fluorophenyl)-2-[{3-nitrophenyl}(phenylsulfonyl)amino]acetamide](/img/structure/B406969.png)
![N-(5-chloro-2-methylphenyl)-2-[{3-nitrophenyl}(phenylsulfonyl)amino]acetamide](/img/structure/B406970.png)
![N-[2,4-bis(methyloxy)phenyl]-2-[{3-nitrophenyl}(phenylsulfonyl)amino]acetamide](/img/structure/B406972.png)
![N-[4-(cyanomethyl)phenyl]-2-[{3-nitrophenyl}(phenylsulfonyl)amino]acetamide](/img/structure/B406973.png)
![2-[3-nitro(phenylsulfonyl)anilino]-N-(4-phenoxyphenyl)acetamide](/img/structure/B406974.png)
